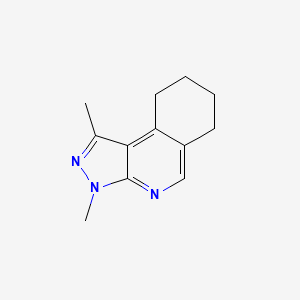
3H-Pyrazolo(3,4-c)isoquinoline, 6,7,8,9-tetrahydro-1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrazolo(3,4-c)isoquinoline, 6,7,8,9-tetrahydro-1,3-dimethyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to an isoquinoline ring, with additional methyl groups at specific positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazolo(3,4-c)isoquinoline, 6,7,8,9-tetrahydro-1,3-dimethyl- typically involves the condensation of 1-acyl-2-(morpholin-4-yl)cycloalkenes with 3-amino-1-phenyl-1H-pyrazol-5(4H)-ones . This reaction leads to the formation of the corresponding hexahydropyrazoloisoquinoline derivatives. The alkylation of these derivatives with alkyl halides occurs at the nitrogen atom in the 3-position .
Industrial Production Methods
the general approach involves the use of palladium-catalyzed reactions and other metal-catalyzed processes to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3H-Pyrazolo(3,4-c)isoquinoline, 6,7,8,9-tetrahydro-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly at the nitrogen atom, are common.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Alkylating agents: Such as alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloisoquinoline derivatives, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
3H-Pyrazolo(3,4-c)isoquinoline, 6,7,8,9-tetrahydro-1,3-dimethyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3H-Pyrazolo(3,4-c)isoquinoline, 6,7,8,9-tetrahydro-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. It acts as a kinase inhibitor, affecting various signaling pathways involved in cell proliferation, differentiation, and apoptosis . The compound’s structure allows it to bind to the active sites of enzymes, thereby inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo(3,4-c)isoquinoline: A closely related compound with similar biological activities.
Thieno(3,2-c)isoquinoline: Another heterocyclic compound with comparable properties.
Pyrazolo(3,4-b)quinoline: Known for its kinase inhibitory properties.
Uniqueness
3H-Pyrazolo(3,4-c)isoquinoline, 6,7,8,9-tetrahydro-1,3-dimethyl- is unique due to its specific substitution pattern and the presence of additional methyl groups, which can influence its biological activity and chemical reactivity .
Eigenschaften
CAS-Nummer |
91623-80-2 |
|---|---|
Molekularformel |
C12H15N3 |
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
1,3-dimethyl-6,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline |
InChI |
InChI=1S/C12H15N3/c1-8-11-10-6-4-3-5-9(10)7-13-12(11)15(2)14-8/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
CSNVBOVDJMIYJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=NC=C3CCCCC3=C12)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


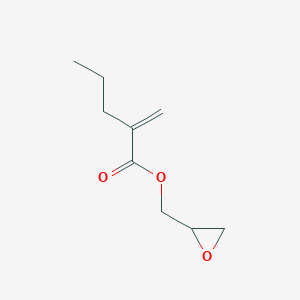
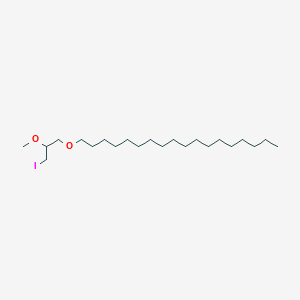

![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylprop-2-enamide](/img/structure/B14365172.png)
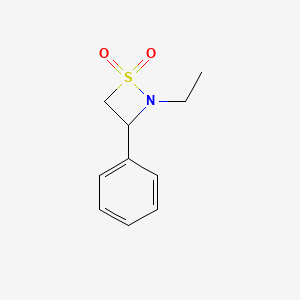
![Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate](/img/structure/B14365186.png)
![N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14365200.png)

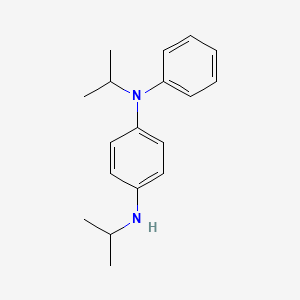
![Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)-](/img/structure/B14365226.png)
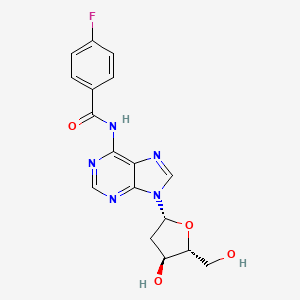
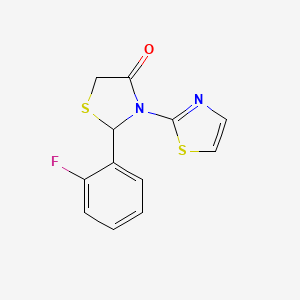
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate](/img/structure/B14365231.png)
![N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine](/img/structure/B14365240.png)
